3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile is a chemical compound classified as a benzoxazole derivative. It features a heterocyclic structure that includes both nitrogen and oxygen atoms within the benzoxazole ring, along with a propanenitrile group, which consists of a three-carbon chain terminating in a nitrile functional group. This compound has garnered attention due to its potential biological activities and applications in various scientific fields, particularly in medicinal chemistry and materials science.
The compound is cataloged under the CAS number 61309-77-1 and is available for purchase from various chemical suppliers, indicating its relevance in research and industrial applications.
3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile is classified under the following categories:
The synthesis of 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile can be achieved through several methods, primarily involving the formation of the benzoxazole ring followed by the introduction of the propanenitrile group.
The molecular structure of 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile can be represented using various notations:
Property | Value |
---|---|
CAS Number | 61309-77-1 |
Molecular Formula | C₁₁H₁₀N₂O |
Molecular Weight | 186.21 g/mol |
InChI | InChI=1S/C11H10N2O/c1-8-13-10-7-9(3-2-6-12)4-5-11(10)14-8/h4-5,7H,2-3H2,1H3 |
3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile involves its interaction with specific biological targets. Benzoxazole derivatives have been shown to inhibit certain enzymes and receptors, leading to various biological effects such as antimicrobial and antifungal activities. Research indicates that these compounds may interfere with cellular processes by modulating enzyme activity or receptor binding.
The physical properties of 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile include:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize this compound and confirm its structure.
3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile has several applications in scientific research:
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6